3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole is a heterocyclic compound with a pyrazole core substituted with bromophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable base, such as sodium ethoxide, to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the bromine positions.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole has several scientific research applications:
Materials Science: It is used in the synthesis of π-conjugated polymers with applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: The compound has potential as a building block for the synthesis of biologically active molecules, including inhibitors for enzymes like BACE-1, which is involved in Alzheimer’s disease.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various coupling reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-1H-pyrazole: A similar compound with a pyrazole core but without the phenyl substitution.
3,5-bis(4-bromophenyl)-4H-1,2,4-triazole: Another heterocyclic compound with a triazole core instead of a pyrazole.
Uniqueness
3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of π-conjugated polymers and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C21H14Br2N2 |
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Molecular Weight |
454.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C21H14Br2N2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-14H |
InChI Key |
DDRUPIPZJMHLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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